molecular formula C16H18N2O3S B4279817 2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide

2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4279817
M. Wt: 318.4 g/mol
InChI Key: CZDPEPMOJWUYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core with a sulfonamide group attached to it

Safety and Hazards

While specific safety and hazard information for “2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide” was not found, it’s important to handle all chemicals with care. For example, benzamide, a related compound, is harmful if swallowed and suspected of causing genetic defects .

Future Directions

The future directions for “2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide” and similar compounds could involve further exploration of their synthesis and potential applications. For instance, the protodeboronation of pinacol boronic esters is not well developed and could be an area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(4-methylphenyl)sulfonyl]amino}benzamide
  • N-(2-isopropylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Uniqueness

2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both the isopropyl and sulfonamide groups, which confer specific chemical and biological properties. The isopropyl group increases the hydrophobicity of the molecule, potentially enhancing its interaction with hydrophobic pockets in proteins. The sulfonamide group is known for its ability to form strong hydrogen bonds, making it a versatile functional group in medicinal chemistry.

Properties

IUPAC Name

2-[(4-propan-2-ylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(2)12-7-9-13(10-8-12)22(20,21)18-15-6-4-3-5-14(15)16(17)19/h3-11,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDPEPMOJWUYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
2-{[(4-isopropylphenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.